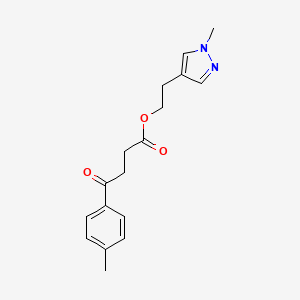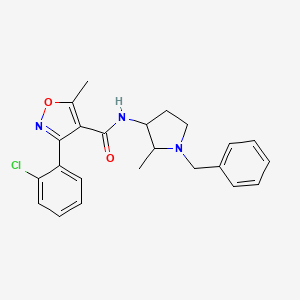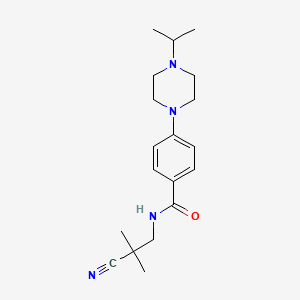![molecular formula C15H20N4O2S B6967183 (2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6967183.png)
(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone: is a complex organic compound that features a thiazinan ring and an imidazo[4,5-b]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazinan ring and the imidazo[4,5-b]pyridine moiety separately. These two components are then coupled together using appropriate reaction conditions.
Thiazinan Ring Synthesis: : The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide, under acidic or basic conditions.
Imidazo[4,5-b]pyridine Moiety Synthesis: : The imidazo[4,5-b]pyridine moiety can be synthesized through a multi-step process starting from pyridine derivatives. This often involves condensation reactions followed by cyclization.
Coupling Reaction: : The final step involves coupling the thiazinan ring with the imidazo[4,5-b]pyridine moiety. This can be achieved using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium(VI) oxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, and suitable solvents
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of substituted thiazinan or imidazo[4,5-b]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features. Similar compounds include other thiazinan derivatives and imidazo[4,5-b]pyridine derivatives. These compounds may share similar biological activities but differ in their chemical properties and applications.
List of Similar Compounds
Thiazinan Derivatives: : Various thiazinan-based compounds with different substituents.
Imidazo[4,5-b]pyridine Derivatives: : Compounds with variations in the imidazo[4,5-b]pyridine ring structure.
Eigenschaften
IUPAC Name |
(2-ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-11-8-19(7-10(2)22(11)21)15(20)12-5-6-16-14-13(12)17-9-18(14)3/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXNLCUHTYBCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC(S1=O)C)C(=O)C2=C3C(=NC=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylsulfanylpropanamide](/img/structure/B6967108.png)
![2-(1-Methylpyrazol-4-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6967115.png)
![4-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-N-methylmorpholine-2,4-dicarboxamide](/img/structure/B6967117.png)
![3-(2-chlorophenyl)-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6967121.png)
![1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B6967123.png)
![1-(7-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B6967128.png)
![[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(4-methyl-3-methylsulfonylphenyl)methanone](/img/structure/B6967133.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B6967144.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6967189.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6967211.png)
